N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide
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Overview
Description
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.352 g/mol . This compound is known for its unique structure, which includes an allyl group, a cyano group, and a phenoxyphenyl group attached to an acrylamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide typically involves the reaction of 3-phenoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of allyl bromide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents such as halides or amines.
Addition: The cyano group can participate in addition reactions with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or enzyme activity.
Mechanism of Action
The mechanism of action of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access
Comparison with Similar Compounds
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide can be compared with other similar compounds, such as:
2-Cyano-3-(3-phenoxyphenyl)acrylamide: Lacks the allyl group, which may affect its reactivity and biological activity.
N-Allyl-2-cyano-3-(4-phenoxyphenyl)acrylamide: Similar structure but with a different substitution pattern on the phenoxy group, potentially leading to different chemical and biological properties.
Properties
CAS No. |
518350-05-5 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-phenoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-11-21-19(22)16(14-20)12-15-7-6-10-18(13-15)23-17-8-4-3-5-9-17/h2-10,12-13H,1,11H2,(H,21,22)/b16-12+ |
InChI Key |
MLIRBDPMWMQKMW-FOWTUZBSSA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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